molecular formula C9H6N2O2S B1399002 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid CAS No. 1342031-91-7

2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid

Cat. No. B1399002
CAS RN: 1342031-91-7
M. Wt: 206.22 g/mol
InChI Key: OLXKKFIBZATRJZ-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid” is a compound that has a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol . It is a derivative of thiophene, which is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid” includes a pyrimidine ring attached to a thiophene ring via a carbon atom. The carboxylic acid group is attached to the fourth carbon of the pyrimidine ring .


Chemical Reactions Analysis

Thiophene derivatives, including “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid”, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .

Future Directions

Thiophene-based analogs, including “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

2-thiophen-2-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXKKFIBZATRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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